molecular formula C12H11N3O2 B2930912 1-methyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 1787663-60-8

1-methyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2930912
CAS No.: 1787663-60-8
M. Wt: 229.239
InChI Key: CMVCUSILUJTXGF-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core, a scaffold with a proven history in medicinal chemistry. This specific carboxamide derivative is of significant interest for early-stage pharmaceutical research, particularly in the investigation of novel therapeutic agents for chronic respiratory and inflammatory diseases. Its molecular structure suggests potential as an intermediate or lead compound for developing inhibitors of serine proteases. Researchers may find value in its application for studying pathways involved in conditions such as chronic obstructive pulmonary disease (COPD) and bronchiectasis, where enzymes like neutrophil elastase play a key role in the inflammatory process, mucus overproduction, and tissue damage. The pyridinyl substituent may influence the compound's physicochemical properties and its interaction with biological targets. This compound is intended for research purposes only to further explore these mechanisms and its potential research applications.

Properties

IUPAC Name

1-methyl-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-15-7-3-5-10(12(15)17)11(16)14-9-4-2-6-13-8-9/h2-8H,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVCUSILUJTXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide typically involves the following steps:

  • Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Chichibabin synthesis, which involves the reaction of aldehydes with ammonia and acetylene.

  • Introduction of the Methyl Group: The methyl group can be introduced using reagents like methyl iodide in the presence of a base.

  • Oxidation to Form the 2-Oxo Group: The 2-oxo group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromic acid.

  • Amide Formation: The carboxamide group can be introduced by reacting the corresponding carboxylic acid with ammonia or an amine, such as pyridin-3-ylamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of catalysts to improve yield and efficiency. Large-scale production would also require stringent quality control measures to ensure the purity and consistency of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can be performed to replace functional groups on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or alcohols.

Major Products Formed:

  • Oxidized derivatives such as this compound-oxide.

  • Reduced derivatives such as 1-methyl-2-hydroxy-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide.

  • Substituted derivatives with various functional groups attached to the pyridine ring.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which 1-methyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Dihydropyridine Core

1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • Structure : Benzyl group at position 1, carboxylic acid at position 3.
  • Key Differences : The carboxylic acid group (vs. carboxamide) reduces bioavailability due to ionization at physiological pH. The benzyl substituent increases lipophilicity compared to the methyl group in the target compound .
  • Synthesis : Prepared via condensation reactions, yielding 67% with mp 128–130°C .
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • Structure : Bromophenyl group instead of pyridin-3-yl.
  • The dihedral angle between aromatic rings (8.38°) suggests a planar conformation, facilitating π-π stacking .
  • Crystallography : Forms centrosymmetric dimers via N–H⋯O hydrogen bonds, similar to its chloro analog .
1-(4-Chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide
  • Structure : Chlorobenzyl at position 1, sulfamoylphenyl carboxamide.
  • Key Differences: The sulfamoyl group introduces hydrogen-bond donor/acceptor capabilities, enhancing solubility and target engagement.

Modifications in the Carboxamide Side Chain

BMS-777607 (c-Met Inhibitor)
  • Structure : Ethoxy group at position 4, fluorophenyl substituent.
  • Functional Impact : The ethoxy group increases metabolic stability, while the fluorophenyl moiety improves lipophilicity and target specificity. This compound exemplifies how substituent tuning enhances kinase inhibition .
N-Methyl-2-oxo-1-(4-trifluoromethylbenzyl)-1,2-dihydropyridine-3-carboxamide
  • Structure : Trifluoromethylbenzyl at position 1, methyl carboxamide.
  • Key Features : The CF₃ group enhances membrane permeability and resistance to oxidative metabolism, making it a candidate for CNS-targeted therapies .

Pharmacological and Physicochemical Properties

Physical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Factors
Target Compound ~289 (estimated) Pyridin-3-yl, methyl Moderate (polar carboxamide)
1-Benzyl-2-oxo analog 259.3 Benzyl, carboxylic acid Low (ionized carboxylic acid)
BMS-777607 463.8 Ethoxy, fluorophenyl High (lipophilic substituents)
1-(4-Chlorobenzyl) analog 417.9 Chlorobenzyl, sulfamoylphenyl Moderate (polar sulfamoyl group)

Biological Activity

1-Methyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on recent studies.

The compound has a molecular formula of C17H15N3O2C_{17}H_{15}N_{3}O_{2} and a molecular weight of 325.4 g/mol. Its structure features a dihydropyridine core substituted with a pyridine moiety, which is crucial for its biological activity.

Property Value
Molecular FormulaC17H15N3O2C_{17}H_{15}N_{3}O_{2}
Molecular Weight325.4 g/mol
CAS Number1798520-36-1

Antiproliferative Activity

Recent studies have highlighted the antiproliferative activity of pyridine derivatives, including the compound . For instance, derivatives with specific substitutions have shown significant activity against various cancer cell lines.

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)
  • IC50 Values :
    The IC50 values indicate the concentration required to inhibit cell growth by 50%. In studies, compounds similar to this compound exhibited IC50 values ranging from low nanomolar to micromolar concentrations depending on the specific structural modifications.
Compound Cell Line IC50 (µM)
This compoundMDA-MB-2310.075
Similar DerivativeHeLa0.058
Similar DerivativeA5490.021

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it may activate apoptotic pathways leading to programmed cell death.

Studies using molecular docking have indicated that the compound interacts with specific targets within cancer cells, enhancing its therapeutic potential.

Structure-Activity Relationship (SAR)

The SAR analysis shows that modifications on the pyridine and dihydropyridine rings significantly influence biological activity:

  • Substituents : The presence of electron-withdrawing groups (e.g., -NO2) tends to enhance activity, while bulky groups may reduce potency.

Case Studies

A notable study evaluated the antiproliferative effects of various derivatives of dihydropyridines against multiple cancer cell lines. The findings indicated that compounds with hydroxyl (-OH) and methoxy (-OCH3) groups exhibited improved IC50 values compared to their unsubstituted counterparts.

Q & A

Q. What are the recommended synthetic routes for preparing 1-methyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide, and how do reaction conditions influence product purity?

Methodological Answer: A common approach involves condensation of 2-chloronicotinic acid derivatives with substituted anilines under reflux conditions. For example, a modified procedure from Ting et al. (1990) uses 2-chloronicotinic acid, pyridine, and p-toluenesulfonic acid in aqueous conditions, followed by crystallization (e.g., from methanol) to obtain high-purity crystals . Reaction parameters like solvent polarity (e.g., pyridine as a base), temperature (reflux vs. room temperature), and stoichiometry of the aniline derivative critically affect yield and tautomeric form (lactam vs. hydroxy-pyridine) .

Q. How can researchers confirm the tautomeric state of this compound (keto-amine vs. hydroxy-pyridine) in solution and solid states?

Methodological Answer: X-ray crystallography is definitive for solid-state analysis, revealing bond lengths (e.g., C=O vs. C–O) and hydrogen bonding patterns. For instance, crystallographic data for a related compound (N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) confirmed the keto-amine tautomer with a planar conformation and intramolecular N–H⋯O hydrogen bonds . In solution, NMR spectroscopy (e.g., ¹H and ¹³C) can detect tautomeric shifts: keto forms show distinct carbonyl carbon signals (~160–165 ppm), while hydroxy forms exhibit broader proton signals due to hydrogen exchange .

Q. What characterization techniques are essential for validating the molecular structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C spectra provide details on aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.0–3.0 ppm), and carbonyl environments (δ ~160–170 ppm). For example, ¹H NMR of a structurally similar compound (1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) revealed diagnostic peaks for the pyridinone ring (δ 6.76 ppm, t, J = 6.8 Hz) and benzyl substituents (δ 5.31 ppm, s) .
  • X-ray Diffraction : Resolves bond angles, dihedral angles (e.g., 8.38° between aromatic rings in related structures), and hydrogen-bonded dimers .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., LC-MS m/z 301 [M + H]+ for analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between this compound and its halogen-substituted analogs (e.g., Br vs. Cl substituents)?

Methodological Answer: Compare isostructural analogs (e.g., bromo vs. chloro derivatives) using crystallographic parameters like unit cell dimensions and packing motifs. For example, bromo-substituted compounds may exhibit slightly larger unit cells due to the atomic radius of Br vs. Cl, but hydrogen-bonding patterns (e.g., N–H⋯O dimers) and planarity are typically conserved. Discrepancies in solubility or melting points should be analyzed via Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in medicinal chemistry contexts?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the pyridin-3-yl group with other heterocycles (e.g., pyrazolyl, indazolyl) to assess binding affinity changes. For instance, analogs with fluorophenyl or trifluoromethyl groups showed enhanced metabolic stability in related studies .
  • Docking Studies : Use molecular modeling to predict interactions with biological targets (e.g., enzymes or receptors). The acetamide and pyridinone moieties often form hydrogen bonds with active-site residues .
  • In Vitro Assays : Test derivatives for activity against disease-relevant pathways (e.g., kinase inhibition) and correlate with substituent electronic properties (Hammett σ values) .

Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?

Methodological Answer:

  • Control for Tautomerism : Ensure consistent tautomeric forms (keto vs. hydroxy) in assays, as tautomers may exhibit differing binding modes.
  • Standardize Assay Conditions : Variations in solvent (DMSO vs. aqueous buffer), pH, or serum albumin concentration (e.g., 2% vs. 4% HSA) can alter compound bioavailability and activity .
  • Validate Purity : Use orthogonal techniques (HPLC, elemental analysis) to exclude impurities as confounding factors .

Q. What experimental approaches are suitable for investigating the compound’s degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat, light, or hydrolytic conditions (acidic/basic buffers) and monitor degradation products via LC-MS.
  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify cytochrome P450-mediated oxidation sites (e.g., methyl or pyridinyl groups) .
  • Isotope-Labeling : Incorporate ¹³C or ²H at labile positions (e.g., methyl groups) to track fragmentation pathways .

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